
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as DB844, is a promising compound that has been extensively studied for its potential as a therapeutic agent. DB844 belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is not fully understood, but it is believed to involve the inhibition of the parasite's fumarate reductase enzyme, which is essential for the parasite's survival. This compound has also been shown to exhibit activity against other enzymes involved in the parasite's energy metabolism, as well as the parasite's DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo, and does not appear to have any significant adverse effects on the host organism. This compound has been shown to be rapidly absorbed and distributed throughout the body, and is primarily metabolized by the liver. This compound has been found to have a long half-life in the bloodstream, which may contribute to its efficacy against Chagas disease.
Advantages and Limitations for Lab Experiments
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and potent activity against Trypanosoma cruzi. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective compounds. Additionally, the efficacy of this compound against other parasitic diseases, such as Leishmaniasis and Malaria, should be explored. Finally, the potential use of this compound as a lead compound for the development of new drugs with improved pharmacological properties should be investigated.
Synthesis Methods
The synthesis of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves the reaction of 4-(2,6-difluorophenylsulfonamido)but-2-yn-1-ol with 2-amino-5-fluorobenzamide in the presence of a catalyst. The reaction proceeds through an intermediate compound, which is then purified to obtain the final product. The synthesis of this compound is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. In particular, this compound has been found to exhibit potent activity against the protozoan parasite Trypanosoma cruzi, which causes Chagas disease. Chagas disease is a neglected tropical disease that affects millions of people worldwide, and there is currently no effective treatment available. This compound has been shown to be effective against both the acute and chronic stages of Chagas disease in animal models, and is currently undergoing clinical trials.
properties
IUPAC Name |
2-[4-[(2,6-difluorophenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c18-13-7-5-8-14(19)16(13)26(23,24)21-10-3-4-11-25-15-9-2-1-6-12(15)17(20)22/h1-2,5-9,21H,10-11H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMKIIQOFRERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)
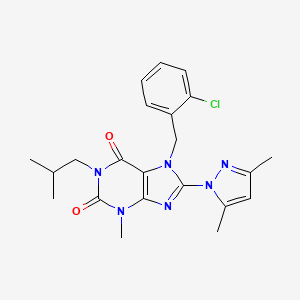
![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)
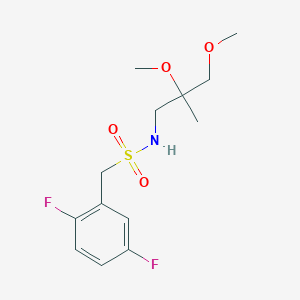
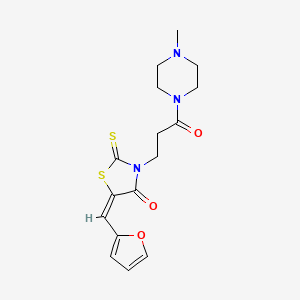
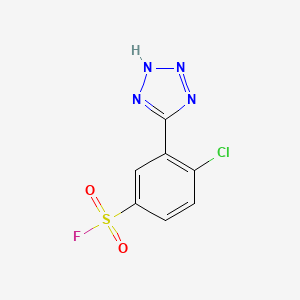
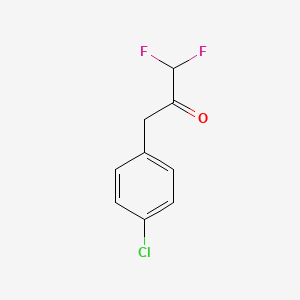
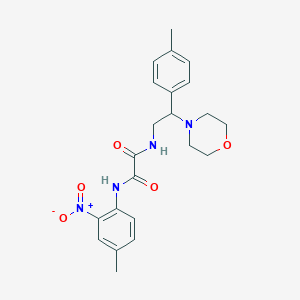
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)
![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)